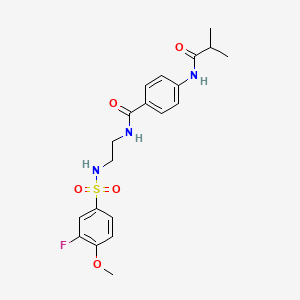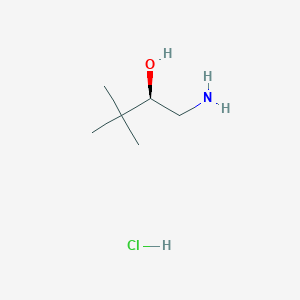
Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic compound belonging to the class of benzofurans. This class is known for its diverse biological activities, ranging from antimicrobial to anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has a range of applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Serves as a tool for studying receptor interactions and pathways.
Industry: Utilized in the production of pharmaceuticals due to its structural complexity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Benzofuran-2-yl intermediate.
React 2-bromo-benzofuran with potassium carbonate and copper powder in dimethylformamide (DMF) at 100°C for 12 hours.
Isolate and purify the intermediate using column chromatography.
Step 2: Synthesis of 5,6,7,8-tetrahydrocinnolin-3-ol.
Cyclize appropriate precursors under acidic conditions, typically using hydrochloric acid.
Recrystallize the product to obtain pure 5,6,7,8-tetrahydrocinnolin-3-ol.
Step 3: Coupling Reaction.
React the benzofuran-2-yl intermediate with 5,6,7,8-tetrahydrocinnolin-3-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).
Purify the product by recrystallization.
Step 4: Final Synthesis Step.
React the coupled product with 4-(chloromethyl)piperidine in the presence of a base, such as triethylamine, in anhydrous tetrahydrofuran (THF).
Purify the final compound using column chromatography.
Industrial Production Methods
Industrial production would follow similar steps but on a larger scale, using continuous flow reactors to ensure consistency and yield. Automated purification systems would be utilized for efficient product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions using agents like potassium permanganate, leading to carboxylic acid derivatives.
Reduction: Reductive amination can be performed on the piperidine moiety using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in acetonitrile with a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acid derivatives of the benzofuran ring.
Reduction: Secondary amines on the piperidine ring.
Substitution: Alkylated derivatives on the piperidine ring.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: Binding to specific receptors in the nervous system.
Pathways Involved: Modulating signal transduction pathways linked to neurological function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives with different substituents.
Piperidine-based compounds used in neuropharmacology.
Uniqueness
What sets Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone apart is its unique combination of functional groups, allowing it to interact with a variety of biological targets, making it a versatile tool in research.
That's a wrap on Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone. Any more deep-dives you're up for?
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-23(21-13-18-6-2-4-8-20(18)29-21)26-11-9-16(10-12-26)15-28-22-14-17-5-1-3-7-19(17)24-25-22/h2,4,6,8,13-14,16H,1,3,5,7,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGXYYUSSFJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate](/img/structure/B2445560.png)


![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.4]octane](/img/structure/B2445563.png)


![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2445570.png)
![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2445571.png)




![N-ethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide](/img/structure/B2445579.png)
![2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2445580.png)
